N4-Acetylsulfamethoxazole-d4

描述

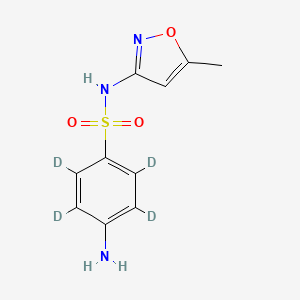

Structure

3D Structure

属性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIGFTWXXRPMT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016780 | |

| Record name | Sulfamethoxazole-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-86-1, 2702538-04-1 | |

| Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxazole-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N4-Acetylsulfamethoxazole-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document details its physicochemical properties, analytical methodologies for its characterization, and its place within the metabolic pathway of its parent drug. The inclusion of stable isotopes is crucial for quantitative analysis in drug development, often used as an internal standard in pharmacokinetic and metabolic studies.

Representative Certificate of Analysis

The following table summarizes typical quantitative data for this compound, compiled from various supplier specifications.

| Parameter | Specification | Reference |

| Chemical Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [1][2][3] |

| CAS Number | 1215530-54-3 | [1][2] |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | [1][4] |

| Molecular Weight | 299.34 g/mol | [1][2][3][4] |

| Exact Mass | 299.0878 Da | [1][2][3] |

| Purity (HPLC) | >95% | [2] |

| Isotopic Enrichment | Deuterium (B1214612) | [1][2] |

| Appearance | Solid | [4] |

| Storage Temperature | -20°C | [2] |

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Analytical Method | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (>95%).[2] |

| Mass Spectrometry (MS) | Structural confirmation and isotopic enrichment analysis. | The molecular ion peak corresponding to the deuterated exact mass (299.0878 Da).[1][2] Fragmentation patterns can be compared to the non-deuterated standard. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation. | Spectra consistent with the proposed structure, with the absence of signals corresponding to the deuterated positions. |

Experimental Protocols

Detailed methodologies are essential for the accurate analysis of this compound. Below are representative protocols for its characterization.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is commonly used for the quantification of drug metabolites in biological matrices.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Acclaim RSLC C18, 2.2 µm, 2.1 x 100 mm) is often suitable.[5]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode.[5]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

-

Precursor/Product Ions: For this compound, the precursor ion would be [M+H]⁺ at m/z 300.1. Product ions would be selected based on fragmentation studies, likely similar to the non-deuterated analog.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to all non-deuterated protons in the molecule. The integration of these signals should be consistent with the number of protons. The aromatic region will show a simplified pattern compared to the non-deuterated compound due to the deuterium substitution.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.[5]

-

2D NMR: Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic formation of N4-Acetylsulfamethoxazole and a typical analytical workflow for its characterization.

Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.

Caption: General experimental workflow for reference standard characterization.

Metabolism and Significance

Sulfamethoxazole is an antibiotic that undergoes extensive metabolism in the liver.[7] The primary metabolic pathway is N-acetylation, which is catalyzed by arylamine N-acetyltransferases (NAT) enzymes, leading to the formation of N4-acetyl-sulfamethoxazole.[7][8] This metabolite is generally considered inactive.[7] Other metabolic routes include oxidation and glucuronidation.[7]

The deuterated form, this compound, serves as an ideal internal standard for bioanalytical methods. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the endogenous (non-deuterated) metabolite by mass spectrometry, ensuring accurate quantification in complex biological samples. The use of such stable isotope-labeled standards is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.

References

- 1. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]

- 2. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]

- 3. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 5. N(4)-acetylsulfamethoxazole | C12H13N3O4S | CID 65280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N4-Acetylsulfamethoxazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for the accurate quantification of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole. This document outlines its physicochemical properties, detailed experimental protocols for its use in bioanalytical assays, and the metabolic context of its unlabeled analogue.

Core Compound Data

This compound serves as an ideal internal standard for mass spectrometry-based quantification methods due to its near-identical chemical and physical properties to the target analyte, N4-Acetylsulfamethoxazole, while having a distinct mass-to-charge ratio. This ensures similar extraction efficiency and ionization response, leading to highly accurate and precise measurements.

| Property | This compound | N4-Acetylsulfamethoxazole |

| Molecular Weight | 299.34 g/mol [1] | 295.31 g/mol [2][3][4][5], 295.32 g/mol [6] |

| Chemical Formula | C₁₂H₉D₄N₃O₄S[7] | C₁₂H₁₃N₃O₄S[2][3][6] |

| CAS Number | 1215530-54-3[7] | 21312-10-7[2][3][8] |

| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide[1] | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide[6] |

| Synonyms | Acetylsulfamethoxazole D4, N-Acetyl Sulfamethoxazole-d4[1] | N(4)-acetylsulphamethoxazole, N-Acetyl sulfamethoxazole[3][6] |

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole undergoes extensive metabolism in the liver. The primary metabolic pathway is N-acetylation, catalyzed by N-acetyltransferases (NATs), particularly NAT2, to form N4-Acetylsulfamethoxazole.[2] This metabolite is generally considered inactive. Other minor pathways include oxidation and glucuronidation.[2] Understanding this pathway is critical for pharmacokinetic and drug metabolism studies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of co-trimoxazole in serum and plasma using MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Deuterated Sulfamethoxazole Metabolites for Advanced Drug Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely utilized sulfonamide antibiotic, often administered in combination with trimethoprim (B1683648) to treat a variety of bacterial infections by inhibiting folic acid synthesis in bacteria[1][2]. The study of its metabolic fate is crucial for understanding its pharmacokinetic profile, efficacy, and potential for adverse reactions[3].

Deuterated analogues of drugs and their metabolites are indispensable tools in modern drug development. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, owing to their near-identical chemical properties but distinct mass. The incorporation of deuterium (B1214612) can also influence metabolic pathways, providing valuable insights into drug kinetics and bioactivation mechanisms[4].

This technical guide provides an in-depth overview of the primary metabolic pathways of sulfamethoxazole and outlines detailed methodologies for the synthesis of its key deuterated metabolites, intended to support researchers in pharmacology, toxicology, and drug metabolism studies.

Metabolic Pathways of Sulfamethoxazole

In humans, sulfamethoxazole is extensively metabolized in the liver, leading to several distinct metabolites. The two principal metabolic routes are N-acetylation and oxidation, with glucuronidation serving as a more minor pathway[3].

-

N-acetylation: This is a major pathway mediated by arylamine N-acetyltransferase 2 (NAT2) enzymes, resulting in the formation of N4-acetylsulfamethoxazole. This metabolite is a primary component found in blood and urine[1][3].

-

Oxidation: Cytochrome P450 enzymes, particularly CYP2C9, catalyze the N-hydroxylation of sulfamethoxazole to form N4-hydroxy-sulfamethoxazole. This hydroxylamine (B1172632) metabolite is considered a reactive species that can be further oxidized to a nitroso intermediate, which is implicated in the drug's hypersensitivity reactions[3].

-

Glucuronidation: A smaller portion of sulfamethoxazole can undergo conjugation with glucuronic acid[3].

Bacterial degradation of sulfamethoxazole has also been studied, identifying intermediates such as aniline (B41778) and 3-amino-5-methylisoxazole, which are relevant for environmental and microbiome research[5][6].

Caption: Major metabolic pathways of sulfamethoxazole in humans.

Synthesis of Deuterated Sulfamethoxazole Metabolites

The synthesis of deuterated metabolites can be achieved through direct chemical synthesis or by using biotransformation methods where a deuterated parent drug is metabolized by a biological system[7].

Chemical Synthesis of N4-acetylsulfamethoxazole-d4

A direct and effective method for preparing deuterated sulfamethoxazole involves isotopic exchange on the benzene (B151609) ring, followed by a standard acetylation reaction.

Experimental Protocol: Synthesis via H/D Exchange and Acetylation

-

Deuteration of Sulfamethoxazole (SMX-d4):

-

Dissolve sulfamethoxazole in a mixture of 5% deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O)[8].

-

Reflux the mixture for approximately 72 hours to facilitate the hydrogen/deuterium exchange at the aromatic positions[8].

-

Monitor the reaction progress using ¹H NMR to confirm the disappearance of aromatic proton signals.

-

Upon completion, cool the reaction mixture and carefully neutralize it with a suitable base (e.g., NaHCO₃ solution) to precipitate the product.

-

Filter the resulting precipitate, wash with cold D₂O, and dry under vacuum to yield sulfamethoxazole-d4.

-

-

Acetylation of Sulfamethoxazole-d4:

-

Suspend the synthesized sulfamethoxazole-d4 in a suitable solvent such as glacial acetic acid[9].

-

Add acetic anhydride (B1165640) to the suspension.

-

Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.

-

Filter the precipitate, wash thoroughly with water to remove acid residues, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Caption: Workflow for the chemical synthesis of this compound.

Chemoenzymatic Synthesis of Deuterated Metabolites

This approach is particularly useful for producing complex metabolites like hydroxylated and sulfated analogues, which can be challenging to synthesize chemically with the correct regioselectivity. The process involves using a biological system to perform an initial transformation on the deuterated parent drug, followed by a chemical step[7][10].

Experimental Protocol: Microbial Biotransformation and Chemical Sulfation

-

Microbial Biotransformation:

-

Select a suitable microorganism known to hydroxylate sulfamethoxazole (e.g., specific fungal or bacterial strains)[7].

-

Culture the selected microbe in an appropriate growth medium until it reaches the desired growth phase.

-

Introduce the deuterated parent drug (e.g., sulfamethoxazole-d4) into the culture.

-

Incubate the culture under optimal conditions (temperature, pH, aeration) for a period ranging from hours to days, monitoring for the production of the hydroxylated intermediate via LC-MS.

-

Harvest the culture and extract the hydroxylated metabolite from the broth and/or cell mass using an appropriate organic solvent.

-

Purify the intermediate using chromatographic techniques (e.g., flash chromatography or preparative HPLC).

-

-

Chemical Sulfation:

-

Dissolve the purified hydroxylated-deuterated intermediate in a suitable anhydrous solvent.

-

Add a sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex).

-

Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction and purify the final O-sulfated deuterated metabolite using preparative HPLC to achieve high purity (>99%)[7].

-

Caption: Chemoenzymatic workflow for producing a deuterated O-sulfated metabolite.

Characterization and Analytical Methods

The identity, purity, and concentration of the synthesized deuterated metabolites must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is typically employed.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm) and a UV detector is suitable[11].

-

Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., water adjusted to pH 3.5 with phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 60:40 v/v)[11].

-

Flow Rate: An isocratic flow rate of 1.0 - 1.2 mL/min is typically used[11][12].

-

Detection: Wavelengths are set based on the absorbance maxima of the analytes, for instance, 213 nm or 230 nm[11].

-

Sample Preparation: Prepare standard solutions of the synthesized metabolite in the mobile phase across a desired concentration range (e.g., 1 to 50 µg/mL).

-

Analysis: Inject the samples and generate a calibration curve by plotting peak area against concentration. Determine the purity and concentration of the synthesized batch by comparing it against the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data for a primary deuterated metabolite of sulfamethoxazole and provide representative synthesis results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [4][13] |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | [4] |

| Molecular Weight | 299.34 g/mol | [4][13] |

| Monoisotopic Mass | 299.08778 Da | [13] |

| CAS Number | 1215530-54-3 |[4] |

Table 2: Representative Synthesis and Purity Data

| Compound | Synthesis Method | Typical Yield | Final Purity | Reference |

|---|---|---|---|---|

| Deuterated O-Sulfated Metabolite | Chemoenzymatic | - | >99% (by LC-UV-ELSD) | [7] |

| This compound | Chemical Synthesis | 70-85% (Estimated) | >98% (by HPLC) | - |

| Thioureido Acid Derivative (Non-deuterated) | Chemical Synthesis | 94% | - |[14] |

Conclusion

This guide has detailed the primary metabolic pathways of sulfamethoxazole and provided comprehensive protocols for the synthesis of its deuterated metabolites via both chemical and chemoenzymatic routes. The chemical synthesis of this compound offers a direct path to the major metabolite, while the chemoenzymatic approach provides access to more complex, multi-step metabolites with high purity[7]. The availability of these high-purity deuterated standards is essential for researchers in drug development, enabling accurate quantification in pharmacokinetic studies and facilitating a deeper understanding of sulfamethoxazole's metabolic profile and potential toxicity.

References

- 1. jddtonline.info [jddtonline.info]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 5. Biodegradation and metabolic pathway of sulfamethoxazole by Pseudomonas psychrophila HA-4, a newly isolated cold-adapted sulfamethoxazole-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation and metabolic pathway of sulfamethoxazole by a novel strain Acinetobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. redalyc.org [redalyc.org]

- 12. historymedjournal.com [historymedjournal.com]

- 13. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N4-Acetylsulfamethoxazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for the accurate quantification of its parent drug, sulfamethoxazole (B1682508), and its primary metabolite, N4-Acetylsulfamethoxazole. This document details its chemical and physical properties, outlines experimental protocols for its use in analytical methods, and describes the metabolic pathway of sulfamethoxazole.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1215530-54-3 | [1] |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | [2] |

| Molecular Weight | 299.34 g/mol | [1] |

| Exact Mass | 299.08778406 Da | [1] |

| Purity | ≥98% | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage Conditions | -20°C for long-term storage | [2] |

Metabolic Pathway of Sulfamethoxazole

N4-Acetylsulfamethoxazole is the primary metabolite of the antibiotic sulfamethoxazole. The metabolic process predominantly occurs in the liver through N-acetylation, catalyzed by N-acetyltransferase enzymes.[3] This pathway is a critical determinant of the pharmacokinetic profile of sulfamethoxazole. The deuterated form, this compound, serves as an ideal internal standard for tracking this metabolic conversion and quantifying both the parent drug and its metabolite in biological matrices. In some biological systems, such as in rice, it has been observed that N4-acetyl-sulfamethoxazole can be transformed back into sulfamethoxazole.[4][5]

Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.

Experimental Protocols

Synthesis of this compound (Proposed)

Reaction Scheme:

Caption: Proposed synthesis workflow for this compound.

Analytical Method: Quantification of Sulfamethoxazole in Wastewater using HPLC-MS/MS

This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of sulfamethoxazole in wastewater, utilizing this compound as a surrogate internal standard.[6]

3.2.1. Materials and Reagents

-

This compound

-

Sulfamethoxazole (analytical standard)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.2.2. Sample Preparation

-

Acidify the wastewater sample to pH 4.

-

Spike the sample with a known concentration of this compound internal standard (e.g., 5 ng).[6]

-

Enrich the sample using a Solid Phase Extraction (SPE) cartridge.

-

Wash the cartridge with deionized water.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.[6]

3.2.3. HPLC Conditions

-

Column: C18 HPLC column (e.g., 150 x 2.1 mm, 3.5 µm)[6]

-

Mobile Phase A: 0.1% Formic acid in water[6]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[6]

-

Flow Rate: 0.2 mL/min[6]

-

Injection Volume: 20 µL[6]

-

Gradient Program: A suitable gradient to separate sulfamethoxazole from matrix components.

3.2.4. MS/MS Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Precursor Ion (Sulfamethoxazole): To be determined based on the specific instrument.

-

Product Ion(s) (Sulfamethoxazole): To be determined based on the specific instrument.

-

Precursor Ion (this compound): To be determined based on the specific instrument.

-

Product Ion(s) (this compound): To be determined based on the specific instrument.

3.2.5. Quantification

Quantification is performed by creating a calibration curve using the peak area ratios of the analyte to the internal standard.[6]

Experimental Workflow:

Caption: Workflow for the analysis of Sulfamethoxazole in wastewater.

References

- 1. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 3. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]

- 4. Transformation process and phytotoxicity of sulfamethoxazole and N4-acetyl-sulfamethoxazole in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: N4-Acetylsulfamethoxazole-d4 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. It is primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry, for pharmacokinetic studies, drug metabolism research, and environmental analysis. This document outlines its commercial suppliers, key technical data, relevant biochemical pathways, and example experimental protocols.

Commercial Suppliers and Technical Data

This compound is available from specialized chemical suppliers as an analytical standard. The table below summarizes the technical specifications from prominent vendors.

| Parameter | LGC Standards [1] | Invivochem [2] |

| Product Name | N-Acetyl Sulfamethoxazole-d4 (major) | This compound |

| CAS Number | 1215530-54-3 | 1215530-54-3 |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | C₁₂H₉D₄N₃O₄S |

| Molecular Weight | 299.34 g/mol | 299.34 g/mol |

| Purity | >95% (HPLC) | ≥98% |

| Product Format | Neat | Powder |

| Storage | -20°C | Powder: -20°C (3 years), 4°C (2 years) In solvent: -80°C (6 months) |

| Intended Use | Reference Material | Research Use Only |

Note: Several suppliers, including Sigma-Aldrich, Santa Cruz Biotechnology, and APExBIO, offer the non-deuterated N4-Acetylsulfamethoxazole (CAS: 21312-10-7), which can be used as a reference standard for impurity analysis or as a calibrant.[3][4]

Biochemical Pathways and Mechanism of Action

N4-Acetylsulfamethoxazole is the primary metabolite of sulfamethoxazole, an antibiotic that functions by inhibiting bacterial folic acid synthesis.[5] The deuterated form serves as a stable isotope-labeled internal standard to accurately quantify the parent drug or its metabolite in biological matrices.

References

An In-depth Technical Guide to the Metabolic Pathway of Sulfamethoxazole to N4-acetylsulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely prescribed sulfonamide antibiotic, primarily utilized in combination with trimethoprim (B1683648) for the treatment of various bacterial infections.[1] The clinical efficacy and safety profile of sulfamethoxazole are significantly influenced by its metabolic fate within the body. The predominant metabolic pathway for sulfamethoxazole is N-acetylation, which leads to the formation of N4-acetylsulfamethoxazole (N4-Ac-SMX).[2] This biotransformation is catalyzed by the N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2.[3][4]

The N-acetylation of sulfamethoxazole is a critical determinant of its pharmacokinetic profile and is also implicated in the mechanisms underlying its adverse effects, particularly hypersensitivity reactions.[2] Genetic polymorphisms in the NAT2 gene can lead to significant interindividual variability in the rate of sulfamethoxazole metabolism, categorizing individuals as rapid, intermediate, or slow acetylators.[3] This variability can impact drug clearance and the potential for toxicity.[5]

This technical guide provides a comprehensive overview of the metabolic conversion of sulfamethoxazole to N4-acetylsulfamethoxazole, including quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Data Presentation

The following tables summarize key quantitative data related to the N-acetylation of sulfamethoxazole.

Table 1: In Vitro Enzyme Kinetic Parameters for N-acetylation of Sulfamethoxazole by Human NAT2 Alleles

| NAT2 Allele | Apparent K_m_ (µM) | Apparent V_max_ (relative peak area/min/mg protein) | Intrinsic Clearance (CL_int_ = V_max_/K_m_) |

| NAT24 (Wild-type) | 2095.33 ± 270.21 | 1.83 ± 0.12 | 0.00087 ± 0.00004 |

| NAT25 | 2307.76 ± 204.62 | 0.41 ± 0.02 | 0.00018 ± 0.00001 |

| NAT26 | 2154.67 ± 256.40 | 0.28 ± 0.02 | 0.00013 ± 0.00001 |

| NAT27 | 300.22 ± 41.50 | 0.04 ± 0.00 | 0.00013 ± 0.00001 |

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole in Relation to NAT2 Genotype

| Parameter | NAT2 Rapid Acetylator (RA) | NAT2 Intermediate Acetylator (IA) | NAT2 Slow Acetylator (SA) |

| AUC | 537.2 ± 257.5 | 609.1 ± 284.1 | 766.4 ± 432.3 |

| C | 40.1 ± 18.7 | 39.8 ± 22.3 | 52.0 ± 24.7 |

| t | 9.9 ± 3.4 | 10.7 ± 4.5 | 12.3 ± 5.1 |

Data represents the mean ± standard deviation from a study in renal transplant recipients. The Area Under the Curve (AUC) for slow acetylators was significantly greater than that for rapid acetylators.[5]

Mandatory Visualization

Metabolic Pathway of Sulfamethoxazole to N4-acetylsulfamethoxazole

Caption: Metabolic conversion of Sulfamethoxazole.

Experimental Workflow for In Vitro Sulfamethoxazole N-acetylation Assay

Caption: In vitro metabolism workflow.

Experimental Protocols

In Vitro N-acetylation of Sulfamethoxazole using Recombinant Human NAT Enzymes

This protocol is designed to determine the kinetic parameters of sulfamethoxazole N-acetylation by recombinant human NAT1 or NAT2.

Materials:

-

Recombinant human NAT1 and NAT2 enzymes

-

Sulfamethoxazole

-

Acetyl Coenzyme A (Acetyl-CoA)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Ice-cold acetonitrile

-

Microcentrifuge tubes

-

Incubator/water bath at 37°C

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of sulfamethoxazole in a suitable solvent (e.g., DMSO or methanol) and dilute to various working concentrations in the reaction buffer.

-

Prepare a stock solution of Acetyl-CoA in the reaction buffer.

-

Dilute the recombinant NAT enzyme to the desired concentration in the reaction buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, the recombinant NAT enzyme, and the sulfamethoxazole solution at varying concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Acetyl-CoA solution. The final reaction volume is typically 100-200 µL.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the enzyme.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

Data Analysis:

-

Quantify the formation of N4-acetylsulfamethoxazole using a validated HPLC or LC-MS/MS method (see protocol below).

-

Plot the reaction velocity (rate of N4-acetylsulfamethoxazole formation) against the sulfamethoxazole concentration.

-

Determine the apparent K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Quantification of Sulfamethoxazole and N4-acetylsulfamethoxazole by HPLC

This protocol provides a general method for the simultaneous quantification of sulfamethoxazole and its N4-acetylated metabolite in biological matrices.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection: UV detection at a wavelength of approximately 270 nm.

-

Injection Volume: 10-50 µL.

Procedure:

-

Sample Preparation (from plasma/serum):

-

To a known volume of plasma or serum (e.g., 200 µL), add an internal standard.

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.

-

-

Standard Curve Preparation:

-

Prepare stock solutions of sulfamethoxazole and N4-acetylsulfamethoxazole in a suitable solvent.

-

Create a series of calibration standards by spiking a blank biological matrix with known concentrations of both analytes.

-

Process these standards using the same sample preparation procedure as the unknown samples.

-

-

Analysis and Quantification:

-

Inject the prepared samples and calibration standards into the HPLC system.

-

Identify the peaks for sulfamethoxazole and N4-acetylsulfamethoxazole based on their retention times compared to the standards.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentrations of sulfamethoxazole and N4-acetylsulfamethoxazole in the unknown samples from the calibration curve.

-

References

- 1. admescope.com [admescope.com]

- 2. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]

- 3. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism by N-acetyltransferase 1 in vitro and in healthy volunteers: a prototype for targeted inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Advantages of Deuterium-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. However, its accuracy is susceptible to various factors including sample loss during preparation, instrument variability, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of robust and reliable quantitative analysis, and among these, deuterium-labeled compounds have carved out a significant and enduring role.[1] This in-depth technical guide explores the core principles, experimental protocols, and data-driven advantages of using deuterium-labeled internal standards to ensure data integrity in mass spectrometry-based quantification.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte is added to every sample, calibrator, and quality control at the earliest stage of the sample preparation process.[1] This "spiked" standard, being chemically and physically almost identical to the analyte, experiences the same variations throughout the analytical workflow—from extraction and potential degradation to chromatographic separation and ionization.[1]

Quantification is not based on the absolute signal of the analyte, but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[1] This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods alone, as it effectively normalizes for a wide range of analytical variables.

Key Advantages of Deuterium-Labeled Internal Standards

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers several key advantages when incorporated into internal standards.

-

Near-Identical Physicochemical Properties : Deuterium-labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts. This ensures they behave similarly during sample extraction and chromatography.[1]

-

Co-elution for Matrix Effect Compensation : Ideally, the deuterated standard co-elutes perfectly with the analyte in the chromatographic system. This is a critical advantage because co-eluting matrix components (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the analyte. By co-eluting, the deuterated standard experiences the same matrix effects as the analyte, allowing for accurate correction through the signal ratio.[1]

-

Correction for Sample Preparation Variability : Any loss of analyte during complex sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the internal standard. The constant analyte-to-IS ratio corrects for this variability.[1]

-

Cost-Effectiveness and Availability : The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.[1]

-

High Isotopic Purity : Deuterium labeling can often be achieved with high levels of isotopic enrichment (ideally ≥98%), which is critical to prevent signal interference from the standard at the mass of the analyte.[1]

Data Presentation: Quantitative Comparison of Internal Standards

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data, showcasing significant improvements in precision and accuracy over methods that use structural analogs as internal standards. The following tables summarize quantitative data from various studies, comparing deuterium-labeled internal standards with other types of standards.

| Analyte | Matrix | Internal Standard Type | Accuracy (% Bias) | Precision (% RSD/CV) | Key Findings |

| Lapatinib (B449) | Cancer Patient Plasma | Deuterium-Labeled (Lapatinib-d3) | Within ±10% | <11% | Successfully corrected for interindividual variability in recovery.[2][3] |

| Non-Isotope-Labeled (Zileuton) | Within ±10% (in pooled plasma) | <11% (in pooled plasma) | Failed to correct for interindividual recovery variability in patient samples.[2][3] | ||

| Sirolimus | Whole Blood | Deuterium-Labeled (Sirolimus-d3) | - | 2.7% - 5.7% (interpatient CV) | Demonstrated improved precision in accounting for interpatient matrix variability. |

| Structural Analog (Desmethoxyrapamycin) | - | 7.6% - 9.7% (interpatient CV) | Showed higher imprecision compared to the deuterated standard. | ||

| Rosuvastatin (B1679574) | Human Plasma | Deuterium-Labeled (Rosuvastatin-d6) | 109.3% | 11.9% (at 0.3 ng/mL) | Achieved superior extraction recovery and precision compared to LLE with a non-labeled IS.[4] |

| Non-Isotope-Labeled (Atorvastatin) | >90% recovery | - | Used in a validated method, but deuterated standard is noted as the most sensitive approach.[5] | ||

| Generic Drug | Biofluid | Deuterium-Labeled (²H) | 96.8% | 8.6% | Provided acceptable accuracy and precision.[1] |

| ¹³C-Labeled | 100.3% | 7.6% | Demonstrated improved accuracy and precision over the deuterated standard.[1] | ||

| Carvedilol | Biofluid | Deuterium-Labeled (²H) | Potentially up to 40% error | Not Specified | Significant error was observed due to chromatographic shifts and differential matrix effects. |

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are fundamental for reproducible bioanalytical results. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis for specific drugs, as well as a general protocol for assessing matrix effects.

Protocol 1: Quantification of Venetoclax (B612062) in Human Plasma using a Deuterated Internal Standard

This protocol describes a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of venetoclax in human plasma using venetoclax-d8 (B12416426) as an internal standard.[6][7][8][9][10]

1. Materials and Reagents:

-

Venetoclax and Venetoclax-d8 reference standards

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Water (deionized or HPLC grade)

2. Stock and Working Solutions Preparation:

-

Prepare individual stock solutions of Venetoclax and Venetoclax-d8 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Venetoclax by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 5.0-5000.0 pg/mL).[7]

-

Prepare a working solution of Venetoclax-d8 internal standard at a fixed concentration in methanol.

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the Venetoclax-d8 internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 10% dimethyl sulfoxide (B87167) to precipitate plasma proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: Agilent 1200 series or equivalent

-

Column: Xbridge C18, 50 × 4.6 mm, 5 µm[7]

-

Mobile Phase: Isocratic mixture of 10mM ammonium formate and methanol (20:80 v/v)[7]

-

Flow Rate: 0.7 mL/min[7]

-

Injection Volume: 5 µL

-

MS System: API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

5. Data Analysis:

-

Integrate the peak areas for both venetoclax and venetoclax-d8.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of venetoclax in the unknown samples from the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) for Testosterone (B1683101) from Human Serum

This protocol outlines a solid-phase extraction method for the analysis of testosterone from human serum using a deuterated internal standard.[11][12][13]

1. Materials and Reagents:

-

Testosterone and Testosterone-d3 reference standards

-

Human serum

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

0.1% Formic acid in water

-

SOLAµ HRP 96-well SPE plate or equivalent

2. Sample Pre-treatment:

-

To 100 µL of serum, add 20 µL of the Testosterone-d3 internal standard working solution in methanol.

-

Add 400 µL of 0.1% formic acid in water to each sample.

-

Vortex mix the samples.

3. Solid-Phase Extraction (SPE) Procedure:

-

Loading: Load the pre-treated sample directly onto the SPE plate. No conditioning is required for this specific plate.

-

Washing: Wash the plate with 2 x 200 µL of 30% methanol in water.

-

Elution: Elute the analytes with 2 x 25 µL of methanol into a clean collection plate.

4. Post-Extraction:

-

Dilute the eluates with 50 µL of water.

-

Inject 50 µL of the diluted eluate for LC-MS/MS analysis.

Protocol 3: Assessment of Matrix Effects using a Post-Extraction Spike Approach

This protocol describes a standard method to quantitatively evaluate the impact of the biological matrix on the ionization of an analyte and its deuterated internal standard.[14]

1. Objective:

-

To determine if co-eluting matrix components cause ion suppression or enhancement and to verify that the deuterated internal standard effectively compensates for these effects.

2. Methodology:

-

Prepare three sets of samples:

-

Set 1 (Neat Solution): Prepare the analyte and the deuterated internal standard in the final reconstitution solvent at low and high concentrations corresponding to the quality control samples (QCs).

-

Set 2 (Post-Extraction Spike): Take at least six different lots of blank biological matrix and perform the entire extraction procedure. In the final, clean extract, spike the analyte and the deuterated internal standard to the same concentrations as in Set 1.

-

Set 3 (Pre-Extraction Spike): Spike the analyte and the deuterated internal standard into the blank matrix before the extraction process. This set is used to determine extraction recovery.

-

-

Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Analysis:

-

Matrix Factor (MF): Calculate the matrix factor to quantify the matrix effect.

-

MF = (Peak area in Set 2) / (Peak area in Set 1)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

-

Internal Standard Normalized Matrix Factor (IS-Normalized MF): This assesses the ability of the internal standard to compensate for matrix effects.

-

IS-Normalized MF = (Analyte Peak Area Ratio in Set 2) / (IS Peak Area Ratio in Set 1)

-

-

Recovery:

-

Recovery (%) = (Peak area in Set 3 / Peak area in Set 2) x 100

-

4. Acceptance Criteria:

-

The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤ 15%.

-

The IS-Normalized MF should be close to 1.0.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterium-labeled internal standards.

References

- 1. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

N4-Acetylsulfamethoxazole-d4 safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of N4-Acetylsulfamethoxazole-d4

This document provides a comprehensive overview of the available safety and technical data for this compound. It is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound. This compound is the deuterated form of N4-Acetylsulfamethoxazole, which is the primary metabolite of the sulfonamide antibiotic, Sulfamethoxazole.[1][2] Due to its isotopic labeling, it is primarily used as an internal standard for quantitative analysis in research and development settings.[1]

It is critical to note that comprehensive toxicological studies for this compound have not been conducted. Much of the available safety information is extrapolated from the non-deuterated analogue, N4-Acetylsulfamethoxazole (CAS: 21312-10-7), or its parent compound, Sulfamethoxazole.[3] Therefore, this compound should be handled with the care required for a potentially hazardous substance.

Compound Identification

Correct identification is the first step in ensuring chemical safety. This compound is distinguished by its deuterium-labeled phenyl ring.

| Identifier | Value | Source |

| Chemical Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [2][4][5] |

| CAS Number | 1215530-54-3 | [2][5] |

| Unlabeled CAS | 21312-10-7 (for N4-Acetylsulfamethoxazole) | [5][6] |

| Synonyms | Acetylsulfamethoxazole D4, N-Acetyl Sulfamethoxazole-d4 | [4][5] |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | [2][5] |

| Molecular Weight | 299.34 g/mol | [2][4][5] |

| Exact Mass | 299.0878 Da | [2][5] |

Physical and Chemical Properties

The physical and chemical properties of a substance are essential for determining appropriate handling and storage procedures.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals; Solid | [2][6][7] |

| Solubility | Soluble in chloroform | [6][8] |

| LogP | 0.7 | [2][3][4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 4 | [2] |

Toxicological Information

Toxicological data for this compound is limited. The information below is primarily for the non-deuterated analogue, N4-Acetylsulfamethoxazole, and should be considered for a preliminary hazard assessment.

GHS Hazard Classification (for N4-Acetylsulfamethoxazole):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][7][9]

-

Germ Cell Mutagenicity (Category 2): H341 - Suspected of causing genetic defects.[3][7]

-

Aquatic Toxicity (Acute & Chronic): H410 - Very toxic to aquatic life with long lasting effects.[9]

Acute Toxicity Data (for N4-Acetylsulfamethoxazole):

| Test | Route | Species | Dose | Source |

| LD50 | Oral | Rat | 8400 mg/kg | [7][10] |

| LD50 | Intraperitoneal | Rat | 2690 mg/kg | [7] |

| LD50 | Subcutaneous | Rat | >5 g/kg | [7] |

To the best of current knowledge, the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. It is not listed as a known or anticipated carcinogen by NTP or OSHA.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.

| Parameter | Recommendation | Source |

| Long-Term Storage | -20°C | [1][6][8][11] |

| Short-Term Storage | +4°C | [6][8] |

| Shipping Condition | Ambient Temperature | [6] |

| Handling Advice | Keep cool and dry. Protect from light and moisture. | [6][8] |

| Stability | Stable for at least 2 years when stored at -20°C. | [6][8] |

| In Solvent | Store at -80°C for up to 6 months, or -20°C for up to 1 month. | [1][2] |

Experimental Protocols and Workflows

While specific safety testing protocols for this deuterated standard are not available, it is commonly used in analytical methods. The following provides a general workflow for handling this and similar chemical standards in a laboratory setting.

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram outlines a logical workflow for safely handling chemical reagents like this compound in a research environment.

Caption: General Laboratory Workflow for Handling Chemical Standards.

Example Solution Preparation Protocols

The following are generalized methods for preparing solutions, often required for analytical or in vivo studies. These are not validated safety protocols but represent common laboratory practice.[2]

Method 1: DMSO Stock Solution Preparation

-

Accurately weigh the required amount of this compound solid.

-

Pre-dissolve the solid in a calculated volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock solution concentration.

-

Vortex or sonicate until fully dissolved.

In Vivo Formulation from DMSO Stock (Example)

-

Begin with the prepared DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add ddH₂O (double-distilled water) and mix to achieve the final formulation.

Note: The specific volumes and final concentrations depend entirely on the experimental design and are not defined here.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Contact a licensed professional waste disposal service.[12] Do not allow the product to enter drains. Uncleaned containers should be handled with the same precautions as the product itself.

Summary

This compound is a deuterated metabolite standard with limited direct safety and toxicological data. The available information, largely derived from its non-deuterated analogue, indicates that it should be treated as harmful if swallowed and as a suspected mutagen. Standard laboratory precautions, including the use of appropriate PPE and handling within a ventilated area, are mandatory. Long-term storage at -20°C is required to ensure its stability. All waste must be disposed of following regulated environmental health and safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 3. N(4)-acetylsulfamethoxazole | C12H13N3O4S | CID 65280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]

- 6. adipogen.com [adipogen.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. N4-Acetylsulfamethoxazole - CAS-Number 21312-10-7 - Order from Chemodex [chemodex.com]

- 9. N4-Acetylsulfamethoxazole|21312-10-7|MSDS [dcchemicals.com]

- 10. N4-Acetylsulfamethoxazole | CAS#:21312-10-7 | Chemsrc [chemsrc.com]

- 11. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]

- 12. images.thdstatic.com [images.thdstatic.com]

An In-Depth Technical Guide to the Storage and Handling of N4-Acetylsulfamethoxazole-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling procedures for N4-Acetylsulfamethoxazole-d4. Adherence to these guidelines is crucial for maintaining the integrity, stability, and purity of this isotopically labeled compound, ensuring the accuracy and reliability of experimental results.

Storage Recommendations

Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on supplier data sheets and general guidelines for sulfonamide compounds.

Table 1: Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Neat) | -20°C | Long-term | Store in a tightly sealed, light-resistant container. Protect from moisture. |

| Solid (Neat) | 4°C | Short-term | Keep cool and dry. Protect from light and moisture. |

| In Solvent | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. Use amber vials. |

| In Solvent | -20°C | Up to 1 month | Prepare solutions fresh whenever possible. |

Handling and Safety Precautions

This compound should be handled with care, following standard laboratory safety protocols. The non-deuterated form, N4-Acetylsulfamethoxazole, is classified as harmful if swallowed and is suspected of causing genetic defects.

Table 2: Safety and Handling Precautions

| Precaution Type | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and safety glasses with side shields. |

| Ventilation | Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. |

| Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. |

| Spills | In case of a spill, wear appropriate PPE. For solid spills, gently sweep up the material to avoid dust formation and place it in a sealed container for disposal. For solutions, absorb with an inert material. |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |

Solution Preparation and Stability

This compound is often used in solution for experimental purposes. The choice of solvent and storage of the resulting solution are critical for maintaining its stability.

Table 3: Solubility and Solution Stability

| Solvent | Approximate Solubility | Recommendations for Aqueous Solutions |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | For aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.5 mg/mL. |

| Dimethylformamide (DMF) | ~50 mg/mL | - |

| Ethanol | ~0.25 mg/mL | - |

| Aqueous Solution Stability | Sparingly soluble | It is not recommended to store aqueous solutions for more than one day. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and stability assessment of this compound. These protocols are based on general guidelines for pharmaceutical stability studies and procedures for related sulfonamide compounds.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Amber glass vial with a screw cap

-

Volumetric pipette or microliter pipette

-

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 2.99 mg of the compound (Molecular Weight: 299.34 g/mol ).

-

Transfer the weighed compound to a clean, dry amber glass vial.

-

Add the calculated volume of DMSO to the vial.

-

Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C as recommended in Table 1.

-

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop stability-indicating analytical methods. The following protocol outlines a general procedure.

-

Objective: To assess the stability of this compound under various stress conditions.

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for a specified time. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a specified duration.

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.

-

Analyze the stressed samples by the validated HPLC method alongside an unstressed control sample.

-

Visualized Workflows

The following diagrams illustrate the logical workflows for the proper storage and handling of this compound.

Caption: Workflow for the storage of this compound solid.

Caption: Workflow for the safe handling of this compound.

A Technical Guide to the Isotopic Purity of N4-Acetylsulfamethoxazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for quantitative bioanalytical studies. Ensuring high isotopic purity is critical for the accuracy and reliability of pharmacokinetic and metabolic profiling of its non-deuterated counterpart, N4-Acetylsulfamethoxazole, which is a major metabolite of the antibiotic sulfamethoxazole.[1][2][3][4]

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds are widely utilized as internal standards in mass spectrometry-based quantitative analyses.[5] Their slightly higher mass allows for clear differentiation from the unlabeled analyte, while their similar physicochemical properties ensure comparable behavior during sample preparation and analysis. The isotopic purity of a deuterated standard is a critical parameter, as the presence of unlabeled (d0) or partially labeled species can interfere with the accurate quantification of the analyte, particularly at the lower limit of quantification.[6] For most quantitative mass spectrometry applications, an isotopic enrichment of greater than 98% is generally recommended.[6]

This compound is the deuterium-labeled form of N4-Acetylsulfamethoxazole.[1][2] The stability of the deuterium (B1214612) labels and the overall purity of the compound are paramount for its use in sensitive analytical methods.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][7] These methods provide complementary information regarding isotopic distribution and the structural integrity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a fundamental technique for assessing the isotopic distribution of a deuterated compound.[8][9] By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the different isotopologues (d0, d1, d2, d3, d4, etc.) present in the sample.

Experimental Protocol: UHPLC-HRMS Analysis of this compound

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a concentration of approximately 1 µg/mL.[10]

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with a UHPLC system is utilized.[10]

-

Liquid Chromatography (LC) Method:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to ensure good separation of the analyte from any potential impurities.

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for this class of compounds.

-

Scan Mode: Data is acquired in full scan mode over a mass range that encompasses all expected isotopologues of N4-Acetylsulfamethoxazole ([M+H]+ ≈ m/z 296 to 300).

-

Resolution: A high resolution of >60,000 is necessary to accurately resolve the isotopic peaks.[10]

-

-

Data Analysis:

-

The extracted ion chromatograms for the [M+H]+ ions of the d0, d1, d2, d3, and d4 species are generated.

-

The peak areas for each of these isotopic species are integrated.

-

The natural isotopic contribution from elements like carbon-13 and nitrogen-15 (B135050) is subtracted from the observed peak intensities to get the corrected intensities.[11]

-

The percentage of each deuterated species is calculated relative to the sum of all isotopic species' corrected intensities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of the deuterium labels and for quantifying the isotopic enrichment.[5][7] Quantitative ¹H-NMR is particularly useful for determining the degree of deuteration by comparing the integrals of residual proton signals at the deuterated sites to the integrals of non-deuterated protons within the same molecule.

Experimental Protocol: Quantitative ¹H-NMR of this compound

-

Sample Preparation: An accurately weighed amount of this compound (e.g., 10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) that contains a certified internal standard of known concentration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for this analysis.

-

¹H-NMR Acquisition:

-

A quantitative ¹H-NMR spectrum is acquired.

-

A sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) is crucial to ensure accurate integration of the signals.

-

-

Data Analysis:

-

The integral of the residual proton signals at the deuterated positions on the phenyl ring is compared to the integral of a non-deuterated proton signal in the molecule (e.g., the methyl protons of the acetyl or isoxazole (B147169) group).

-

The isotopic enrichment is calculated based on this ratio.

-

The overall chemical purity can also be determined by comparing the integral of the analyte signals to the integral of the certified internal standard.

-

Data Presentation: Isotopic Purity of this compound

The following table summarizes the typical isotopic distribution for a batch of this compound with high isotopic purity, as determined by HRMS.

| Isotopologue | Description | Relative Abundance (%) |

| d0 | Unlabeled N4-Acetylsulfamethoxazole | < 0.1 |

| d1 | Contains one deuterium atom | 0.2 |

| d2 | Contains two deuterium atoms | 0.5 |

| d3 | Contains three deuterium atoms | 1.2 |

| d4 | Fully deuterated N4-Acetylsulfamethoxazole | 98.1 |

Total Isotopic Enrichment (d4): >98%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical quality attribute that must be thoroughly characterized to ensure its suitability as an internal standard in quantitative bioanalysis. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the structural integrity of the molecule. The detailed protocols and data presentation in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 3. N(4)-acetylsulfamethoxazole | C12H13N3O4S | CID 65280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of N4-Acetylsulfamethoxazole in Biological Matrices using N4-Acetylsulfamethoxazole-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This application note provides a detailed protocol for the quantification of N4-Acetylsulfamethoxazole in plasma using N4-Acetylsulfamethoxazole-d4 as an internal standard.

The methodology described herein utilizes a straightforward protein precipitation for sample preparation, followed by rapid and sensitive analysis using an LC-MS/MS system. This approach is suitable for high-throughput analysis in a drug development setting.

Experimental Protocols

Materials and Reagents

-

N4-Acetylsulfamethoxazole reference standard

-

This compound (Internal Standard, IS) reference standard

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water (e.g., from a Milli-Q system)

-

Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of N4-Acetylsulfamethoxazole and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.

-

CS and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 50 µL of the plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).[2]

-